REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:8].[Na+:9]>>[OH:8][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O-:6])=[O:7].[Na+:9] |f:1.2,3.4|
|
Name
|
|
Quantity
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800 mg
|
Type
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reactant
|
Smiles
|
C1(CCCCO1)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The clear solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Toluene was added
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Type
|
CONCENTRATION
|
Details
|
the resultant slurry was concentrated
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Type
|
CUSTOM
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Details
|
to give a white solid
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Name
|
|
Type
|
|
Smiles
|
OCCCCC(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |